molecular formula C6H4BrNO2S B6355003 2-Bromo-6-nitrobenzenethiol CAS No. 1824578-86-0

2-Bromo-6-nitrobenzenethiol

Cat. No. B6355003
M. Wt: 234.07 g/mol
InChI Key: ZULMWHUSAVHVFX-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzenethiol (BNBT) is an organosulfur compound that has been widely studied due to its interesting chemical and biological properties. It is a colorless, crystalline solid that is soluble in water and alcohols. BNBT has been used in various fields such as organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug in pharmacological studies. BNBT has also been studied for its potential applications in cancer therapy, gene therapy, and the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-6-nitrophenyl MOM and SEM ethers are synthesized from stable lithio compounds. These compounds are used to prepare 2-substituted-6-nitrophenols through reactions with various electrophiles. This demonstrates the versatility of 2-bromo-6-nitrobenzenethiol in synthetic chemistry (Hardcastle, Quayle, & Ward, 1994).

Applications in Organic Synthesis

  • In organic synthesis, 2-bromo-6-nitrobenzenethiol is used in palladium[0]-mediated Ullmann cross-coupling reactions. This process is key to the synthesis of complex organic compounds like quinolines, 2-quinolones, and phenanthridines (Banwell et al., 2004).

Photoelectrochemical Research

  • Research has shown that 2-bromo-6-nitrobenzenethiol undergoes photoelectrochemical reduction. This process involves the formation of a stable radical anion in the absence of light, which is key to understanding photo-induced electron transfer mechanisms (Compton & Dryfe, 1994).

In Organic Electronics

  • 2-Bromo-6-nitrobenzenethiol has been utilized in the field of organic electronics, particularly in the enhancement of polymer solar cells' performance. The addition of this compound to the active layer of solar cells improves power conversion efficiency, indicating its potential in renewable energy technologies (Fu et al., 2015).

Environmental Applications

  • Its derivatives are used in environmental science, specifically in the reduction of nitrobenzene to aniline in wastewater treatment. This highlights its role in pollution control and environmental remediation (Mantha, Taylor, Biswas, & Bewtra, 2001).

properties

IUPAC Name

2-bromo-6-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2S/c7-4-2-1-3-5(6(4)11)8(9)10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULMWHUSAVHVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitrobenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Wang, CP Prouty, PD Pelton, M Yong… - Bioorganic & Medicinal …, 2010 - Elsevier
… 2-Bromo-6-nitrobenzenethiol 48 was prepared in three steps in 84% yield by first reaction of 2-bromo-6-nitrophenol with N,N-dimethylcarbamoyl chloride to thiocarbamate 47, then O- to …
Number of citations: 42 www.sciencedirect.com

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